2-Fluoro-4,6-dimethylcyclohexan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16FN |
|---|---|
Molecular Weight |
145.22 g/mol |
IUPAC Name |
2-fluoro-4,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H16FN/c1-5-3-6(2)8(10)7(9)4-5/h5-8H,3-4,10H2,1-2H3 |
InChI Key |
BGCOUBKBJGOJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)F)N)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as the cornerstone for determining the precise atomic arrangement of 2-Fluoro-4,6-dimethylcyclohexan-1-amine. Through a combination of one- and two-dimensional experiments, researchers can map out the proton and carbon framework, identify the position of the fluorine atom, and deduce the stereochemical relationships between different parts of the molecule.
Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants
Proton NMR (¹H NMR) provides crucial information about the electronic environment of each hydrogen atom in the molecule. The chemical shifts (δ) of the protons are influenced by the electronegativity of neighboring atoms, with the proton attached to the fluorine-bearing carbon and the amine-bearing carbon expected to appear at characteristic downfield positions. The intricate patterns of signal splitting, governed by scalar coupling constants (J), reveal the connectivity and dihedral angles between adjacent protons, aiding in the assignment of the cyclohexane (B81311) ring's conformation.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 (CH-NH₂) | ~2.5 - 3.0 | m | - |
| H-2 (CH-F) | ~4.0 - 4.5 | dm | J(H,F) ≈ 45-50 |
| H-3 | ~1.2 - 1.8 | m | - |
| H-4 (CH-CH₃) | ~1.5 - 2.0 | m | - |
| H-5 | ~1.0 - 1.6 | m | - |
| H-6 (CH-CH₃) | ~1.5 - 2.0 | m | - |
| CH₃ (at C4) | ~0.8 - 1.0 | d | J ≈ 6-7 |
| CH₃ (at C6) | ~0.8 - 1.0 | d | J ≈ 6-7 |
| NH₂ | ~1.5 - 2.5 | br s | - |
Carbon-13 (¹³C) NMR Analysis: Carbon Environments and Fluorine Coupling
Carbon-13 NMR (¹³C NMR) complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. Notably, the carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. Similarly, smaller two- and three-bond couplings (²JCF and ³JCF) can be observed, further confirming the fluorine's position.
Fluorine-19 (¹⁹F) NMR Spectroscopy: Sensitivity to Conformational Changes and Electronic Effects
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the local environment of the fluorine atom. The chemical shift of the ¹⁹F signal is exquisitely sensitive to subtle changes in molecular geometry and electronic effects. This makes it a powerful tool for studying the conformational preferences of the cyclohexane ring and the influence of the methyl and amine substituents on the fluorine's electronic environment. nih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, revealing which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the cyclohexane ring.
Dynamic NMR Studies for Conformational Equilibria
The flexible cyclohexane ring of this compound can exist in different chair conformations. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide quantitative information about the energetics of the ring-flipping process. By analyzing the changes in the line shapes of the NMR signals as a function of temperature, researchers can determine the activation energy for conformational exchange and the relative populations of the different conformers at equilibrium.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the case of this compound, characteristic vibrational modes for the N-H bonds of the amine group, the C-H bonds of the cyclohexane ring and methyl groups, and the C-F bond would be expected.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| N-H (amine) | Bending | 1590 - 1650 |
| C-F (fluoroalkane) | Stretching | 1000 - 1400 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of this compound provides key information about its functional groups. The presence of the primary amine (NH₂) group is indicated by a pair of medium-to-weak absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-H stretching vibrations of the methyl and cyclohexyl groups are observed as strong bands in the 2850-3000 cm⁻¹ range. The C-F stretching vibration, a characteristic feature of this molecule, typically appears as a strong absorption in the 1000-1400 cm⁻¹ region. The exact position of this band can provide information about the conformation of the fluorine atom (axial vs. equatorial). Furthermore, N-H bending vibrations are expected in the 1590-1650 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H | Asymmetric & Symmetric Stretch | 3300-3500 |
| C-H (sp³) | Stretch | 2850-3000 |
| N-H | Bend (Scissoring) | 1590-1650 |
| C-F | Stretch | 1000-1400 |
| C-N | Stretch | 1000-1250 |
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and the carbon skeleton. For this compound, the C-C stretching vibrations of the cyclohexane ring would be prominent in the Raman spectrum, typically in the 800-1200 cm⁻¹ region. The symmetric C-H stretching and bending vibrations of the methyl groups are also expected to be strong Raman scatterers. While the C-F bond can be Raman active, its signal may be weaker compared to the hydrocarbon backbone. The N-H stretching vibrations are also observable but are generally weaker in Raman than in IR spectra.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (sp³) | Stretch | 2850-3000 |
| C-C | Ring Vibrations | 800-1200 |
| C-N | Stretch | 1000-1250 |
| C-F | Stretch | 1000-1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C₈H₁₆FN, giving it a molecular weight of approximately 145.22 g/mol . The molecular ion peak (M⁺) would be expected at m/z 145.
The fragmentation pattern provides significant structural information. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could result in the loss of an ethyl or a substituted propyl radical from the ring, leading to characteristic fragment ions. The presence of the fluorine atom and methyl groups will influence the fragmentation, potentially leading to the loss of HF or methyl radicals. The base peak in the spectrum is often the result of the most stable carbocation formed after the initial fragmentation. youtube.com
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M]⁺ | Molecular Ion | 145 |
| [M-CH₃]⁺ | Loss of a methyl radical | 130 |
| [M-HF]⁺ | Loss of hydrogen fluoride (B91410) | 125 |
| [M-C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical | 116 |
| [M-C₄H₈F]⁺ | Cleavage of the ring | 57 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would reveal the precise three-dimensional arrangement of the atoms.
It is expected that the cyclohexane ring would adopt a chair conformation, as this is the most stable arrangement. The substituents—the amino group, the fluorine atom, and the two methyl groups—would occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric hindrance. For instance, the bulky methyl groups are likely to occupy equatorial positions. The relative stereochemistry of the substituents (cis/trans isomers) would be unequivocally determined.
Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the solid state. It is anticipated that the primary amine group would participate in intermolecular hydrogen bonding (N-H···N or N-H···F), which would play a significant role in the packing of the molecules in the crystal lattice.
| Structural Parameter | Expected Information from X-ray Crystallography |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Specific symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Conformation | Chair conformation of the cyclohexane ring; axial/equatorial positions of substituents |
| Bond Lengths & Angles | Precise measurements for all bonds (e.g., C-F, C-N, C-C) |
| Intermolecular Interactions | Hydrogen bonding involving the amine and fluorine atoms |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometries and Energies
Detailed computational studies on 2-Fluoro-4,6-dimethylcyclohexan-1-amine are not extensively available in publicly accessible literature. However, the application of Density Functional Theory (DFT) is a standard and powerful method for investigating the geometries and energies of such substituted cyclohexane (B81311) systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are utilized to predict and understand the structural and energetic properties of molecules.
Optimization of Conformational Isomers and Transition States
For a molecule like this compound, several conformational isomers would be expected due to the chair and boat conformations of the cyclohexane ring, as well as the axial and equatorial positions of the three substituents (fluoro, amino, and two methyl groups). DFT calculations would be employed to perform geometry optimizations for each possible stereoisomer and their significant conformers.
The process involves finding the minimum energy structure for each conformer on the potential energy surface. Additionally, transition state geometries between these conformers (e.g., for chair-flip processes) would be located and optimized. This allows for the determination of the energy barriers associated with conformational changes.
Calculation of Conformational Free Energies (ΔG°)
Following the geometry optimization, frequency calculations are typically performed at the same level of theory. These calculations provide the zero-point vibrational energies (ZPVE), thermal energies, and entropies. From these values, the Gibbs free energy (G°) can be calculated for each optimized conformer. The relative conformational free energies (ΔG°) are then determined by comparing the free energy of each conformer to that of the most stable one. These values are crucial for predicting the equilibrium populations of the different conformers at a given temperature.
Ab Initio Calculations for Proton Affinities and Electronic Structure
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for calculating electronic properties. The proton affinity of this compound, a key measure of its basicity, can be calculated by determining the enthalpy change for the reaction of the molecule with a proton. This involves optimizing the geometry of both the neutral molecule and its protonated form (the conjugate acid) and calculating their respective electronic energies.
The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, would also be investigated using ab initio methods. This provides insights into the reactivity and properties of the molecule.
Natural Bond Orbital (NBO) Analysis for Electronic Effects and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds. For this compound, NBO analysis can elucidate the electronic effects of the substituents. It allows for the quantification of hyperconjugative interactions, such as the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals. These interactions play a significant role in determining the stability of different conformers. For example, NBO analysis can reveal the nature and magnitude of stereo-electronic effects involving the fluorine, nitrogen, and methyl groups.
Molecular Dynamics Simulations for Conformational Landscapes
While static quantum chemical calculations provide information about specific minimum energy structures and transition states, molecular dynamics (MD) simulations can offer a more dynamic picture of the conformational landscape. MD simulations model the movement of atoms in the molecule over time by solving Newton's equations of motion.
By simulating the molecule in a solvent (such as water) at a specific temperature, MD can explore the accessible conformational space and the time scales of conformational transitions. This provides a more realistic understanding of the molecule's behavior in a condensed phase, revealing the relative populations of different conformers and the pathways for their interconversion.
Quantum Chemical Methods for Spectroscopic Parameter Prediction
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of the molecule. Methods like DFT are commonly used to predict:
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) can be calculated. These are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).
Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of the energy with respect to atomic coordinates) provides the vibrational frequencies and normal modes. These can be compared with experimental infrared (IR) and Raman spectra.
These predicted spectroscopic parameters are invaluable for the structural elucidation of complex molecules like this compound, especially when multiple isomers are present.
Reactivity and Reaction Mechanism Studies
Influence of Fluorine and Dimethyl Substituents on Amine Reactivity
The chemical behavior of the amine group in 2-Fluoro-4,6-dimethylcyclohexan-1-amine is significantly modulated by the adjacent fluorine atom and the two methyl groups at the 4- and 6-positions. These substituents exert both electronic and steric influences that affect the basicity and nucleophilicity of the amine.
The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In the case of this compound, the strongly electronegative fluorine atom at the C-2 position exerts a powerful electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to a non-fluorinated cyclohexylamine.
Nucleophilicity, the ability of the amine to donate its lone pair to an electrophilic center, is also diminished by the fluorine substituent for the same reasons. A lower electron density on the nitrogen makes it a less potent nucleophile. The steric hindrance presented by the methyl groups, particularly the one at the C-6 position, can further impede the approach of the amine to a sterically demanding electrophile, thus reducing its effective nucleophilicity.
| Compound | Substituent Effects | Predicted Relative Basicity | Predicted Relative Nucleophilicity |
| Cyclohexan-1-amine | Reference compound | High | High |
| 2-Fluorocyclohexan-1-amine | Strong inductive withdrawal by F | Low | Low |
| 4,6-Dimethylcyclohexan-1-amine | Inductive donation by two CH₃ groups | Very High | Very High |
| This compound | Inductive withdrawal by F, donation by two CH₃ groups, steric hindrance | Moderate | Moderate |
The inductive effect of the fluorine atom is a through-bond polarization that reduces the electron density on the amine nitrogen. This effect is strongest when the C-F and C-N bonds are in close proximity.
Stereoelectronic effects also play a crucial role in the reactivity of this molecule. The orientation of the C-F bond relative to the nitrogen lone pair can influence the amine's reactivity. For instance, an anti-periplanar arrangement between the nitrogen lone pair and the C-F bond can lead to hyperconjugative interactions that stabilize the ground state of the amine, potentially affecting its reactivity. The gauche effect, a stereoelectronic preference for a gauche conformation in certain 1,2-disubstituted ethanes, may also influence the conformational equilibrium of the cyclohexane (B81311) ring, thereby affecting the accessibility of the amine's lone pair.
Stereochemical Outcomes of Reactions Involving this compound
The stereochemistry of the cyclohexane ring in this compound is a critical factor in determining the outcome of its reactions. The relative and absolute configurations of the substituents will dictate the approach of reagents and the stability of transition states.
Reactions involving the amine functionality or other parts of the molecule are expected to proceed with a high degree of stereocontrol. For example, in nucleophilic substitution reactions where the amine acts as the nucleophile, the stereochemical outcome at the electrophilic center will be determined by the reaction mechanism (SN1 or SN2).
If the amine itself is a leaving group in a substitution reaction, the stereochemistry of the product will depend on the mechanism and the potential for neighboring group participation. The rigidity of the cyclohexane ring and the defined stereochemical relationships between the substituents will likely lead to highly stereoselective or even stereospecific transformations.
The fluorine atom at the C-2 position is suitably positioned to act as a neighboring group in certain reactions. wikipedia.org For instance, if a reaction generates a positive charge at the C-1 position (e.g., in a solvolysis reaction where the amine is converted to a good leaving group), the fluorine atom could participate through its lone pairs to form a bridged fluoronium ion intermediate. wikipedia.org This participation would have significant stereochemical consequences, typically leading to retention of configuration at the reaction center. wikipedia.org
The formation of such an intermediate would also likely accelerate the rate of the reaction compared to a system without the participating fluorine atom. wikipedia.org
Mechanistic Investigations of Substitution and Elimination Reactions
The presence of a fluorine atom β to the amine group introduces the possibility of both substitution and elimination reactions under appropriate conditions.
In substitution reactions where the amine is the nucleophile, the mechanism will likely be a standard SN2 or SN1 pathway, depending on the substrate and reaction conditions. The reduced nucleophilicity of the amine due to the fluorine's inductive effect might necessitate harsher reaction conditions compared to a non-fluorinated analogue.
Elimination reactions, such as the Hofmann or Cope elimination, could be influenced by the fluorine substituent. For an E2 elimination to occur, a specific anti-periplanar arrangement of the proton to be removed and the leaving group is required. The conformational preferences of the substituted cyclohexane ring will determine if this geometric requirement can be met. The electron-withdrawing nature of the fluorine atom could also affect the acidity of the β-protons, potentially influencing the regioselectivity of the elimination.
| Reaction Type | Key Mechanistic Features | Expected Outcome |
| Nucleophilic Substitution (Amine as Nucleophile) | SN2 or SN1 mechanism; reduced nucleophilicity | Formation of N-alkylated products; may require forcing conditions |
| Nucleophilic Substitution (Amine as Leaving Group) | Potential for neighboring group participation by fluorine; formation of a bridged fluoronium ion | Retention of configuration at C-1; rate enhancement |
| Elimination (e.g., Hofmann Elimination) | E2 mechanism requiring anti-periplanar geometry; influence of fluorine on β-proton acidity | Formation of a cyclohexene (B86901) derivative; regioselectivity influenced by stereoelectronics |
This table outlines plausible mechanistic pathways based on the structure of this compound and general principles of reaction mechanisms.
Catalytic Transformations Involving Fluorinated Aminocyclohexanes
While specific research on the catalytic transformations of this compound is not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies on related fluorinated aminocyclohexanes and the broader field of catalytic chemistry involving amines and fluorinated organic molecules. The presence of the amine functional group, the fluorine atom, and the stereochemistry of the cyclohexane ring are all expected to influence its behavior in catalytic systems.
The primary amine group in this compound can act as a nucleophile or a directing group in various catalytic reactions. Transition-metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, and aliphatic amines are often key substrates or products in these transformations. acs.org For instance, aminocyclohexane derivatives are widely used as chiral ligands and scaffolds in asymmetric catalysis. acs.org
Furthermore, the fluorine atom can significantly alter the electronic properties and reactivity of the molecule. The high electronegativity of fluorine can decrease the basicity of the nearby amine group, which can in turn affect its coordination to a metal catalyst or its activity in organocatalytic reactions. The C-F bond itself, while generally strong, can also be activated under specific catalytic conditions. mdpi.com
Transition-Metal-Catalyzed Transformations
One area of potential catalytic transformation for fluorinated aminocyclohexanes is in C-H bond functionalization. The selective functionalization of C(sp3)−H bonds using transition-metal catalysis is a highly sought-after transformation due to its atom economy. nih.gov While challenging, the presence of the amine group could direct a catalyst to activate a specific C-H bond on the cyclohexane ring.
Another class of reactions involves the catalytic coupling of the amine with other organic molecules. For example, nickel-catalyzed amination of fluoro-aromatics with primary amines has been shown to produce secondary amines with high selectivity. mdpi.com While this involves the reaction of an amine with a fluorinated aromatic compound, it highlights the utility of transition metal catalysis in forming C-N bonds involving fluorinated substrates.
The table below summarizes representative transition-metal-catalyzed reactions involving aminocyclohexane derivatives, providing a basis for potential transformations of this compound.
Table 1: Representative Transition-Metal-Catalyzed Reactions Involving Aminocyclohexane Derivatives
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Cyclopropanation | CuPF6 / Aryl Schiff base of trans-1,2-diaminocyclohexane | 1,2-dihydronaphthalene, ethyl diazoacetate | Chiral cyclopropane (B1198618) adducts | acs.org |
| Amination of Alcohols | Ni/Al2O3 | Cyclohexanol, Ammonia | Cyclohexylamine | mdpi.com |
| C-F Bond Activation/Amination | Nickel complexes | Fluoro-aromatics, Primary amines | Secondary amines | mdpi.com |
| Reductive Amination | Copper or Group VIII metal on a carrier | Cyclohexanol/Cyclohexanone, Ammonia, Hydrogen | Cyclohexylamine | researchgate.net |
Organocatalytic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Aminocyclohexane derivatives, particularly chiral ones, are frequently employed as organocatalysts. For instance, trans-1,2-diaminocyclohexane-based sulfonamides have been shown to be effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reactions. rsc.org
While often used as the catalyst itself, the amine functionality of this compound could also participate as a substrate in organocatalytic reactions. For example, amine organocatalysis can be used for remote, chemoselective C(sp3)–H hydroxylation. nih.gov In such a system, the amine could direct the oxidation to a specific position on the cyclohexane ring.
The following table presents examples of organocatalytic reactions where aminocyclohexane derivatives play a key role, suggesting potential reactivity for this compound.
Table 2: Representative Organocatalytic Reactions Involving Aminocyclohexane Derivatives
| Reaction Type | Organocatalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Michael Addition–Hemiacetalization | trans-1,2-Diaminocyclohexane-based sulfonamides | Aldehydes, Nitroolefins | Chiral hemiacetals | rsc.org |
| Remote C(sp3)–H Hydroxylation | Secondary amines | Alcohols, Ethers, Carbamates, Amides | Hydroxylated products | nih.gov |
| Cascade Michael-Michael Reaction | Chiral amine | Nitrohex-4-enoates, Nitro-olefins | Nitrocyclohexanes | rsc.org |
Biocatalytic Transformations
Enzymes offer a highly selective and environmentally friendly approach to catalysis. Transaminases, for example, are enzymes that catalyze the transfer of an amino group from a donor to an acceptor. While typically used for the synthesis of amines, they have also been shown to exhibit promiscuous reactivity. For instance, transaminases have been reported to catalyze the hydrodefluorination of α-fluoroketones, demonstrating their ability to cleave C-F bonds. whiterose.ac.uk This suggests that under certain conditions, a fluorinated aminocyclohexane could potentially undergo enzyme-catalyzed transformations.
Role As a Chemical Building Block in Organic Synthesis Research
Utilization in the Construction of Complex Molecular Architectures
As a chiral, functionalized cyclohexane (B81311) derivative, 2-Fluoro-4,6-dimethylcyclohexan-1-amine could theoretically serve as a valuable building block in the synthesis of complex molecules. Chiral amines are frequently employed as starting materials or key intermediates in the total synthesis of natural products and pharmaceuticals. The presence of a fluorine atom and two methyl groups on the cyclohexane ring would offer specific stereochemical and conformational constraints that could be exploited to control the three-dimensional architecture of a target molecule. For instance, it could be incorporated into larger scaffolds to introduce a lipophilic, conformationally restricted segment. However, there are no specific examples in the literature of its use in a total synthesis endeavor.
Scaffold for Probing Structure-Reactivity Relationships in Academic Studies
The rigid framework of the cyclohexane ring, combined with the stereoelectronic effects of the fluorine atom, makes this compound an interesting candidate for studies on structure-reactivity relationships. The fluorine atom, being highly electronegative, can significantly influence the pKa of the neighboring amine group and the conformational preference of the cyclohexane ring. beilstein-journals.org The methyl groups at the 4- and 6-positions would further influence the steric environment around the amine.
Academic studies could utilize this compound to investigate:
Conformational Preferences: The interplay between the fluorine and methyl substituents on the chair conformation of the cyclohexane ring. The "gauche effect" often observed with fluorine could lead to specific and predictable conformational biases. beilstein-journals.org
Nucleophilicity and Basicity: How the inductive effect of the fluorine atom modulates the reactivity of the amine functionality in various reactions.
Stereoselectivity: How the chiral nature of the scaffold influences the stereochemical outcome of reactions at the amine or other parts of a molecule it is incorporated into.
Despite this potential, no published studies have specifically used this compound for these purposes.
Use in Materials Science Research (e.g., self-assembly studies of fluorinated systems)
Fluorinated compounds are of significant interest in materials science due to their unique properties, including hydrophobicity, thermal stability, and low surface energy. fluorine1.ru These properties are often exploited in the design of liquid crystals, polymers, and self-assembling systems.
The incorporation of the this compound motif into larger molecules could be explored for:
Liquid Crystals: The polar C-F bond and the rigid cyclohexane core are features often found in liquid crystalline materials. Derivatives of this amine could be synthesized to investigate their mesomorphic properties. researchgate.netnih.gov
Fluorinated Polymers: As a monomer or a modifying agent, this compound could be used to synthesize fluorinated polymers with tailored properties such as low refractive index or specific surface characteristics. researchgate.net
Self-Assembly: Amphiphilic derivatives of this compound could be designed to study their self-assembly into micelles, vesicles, or other nanostructures in solution, driven by the hydrophobic and fluorophilic interactions. rsc.org
Currently, there is no published research detailing the use of this compound in any of these materials science applications.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Stereoselective Synthesis Routes
The synthesis of multi-substituted cyclohexane (B81311) rings with high stereocontrol is a formidable challenge. For 2-Fluoro-4,6-dimethylcyclohexan-1-amine, which contains three stereocenters, the development of stereoselective synthesis routes is paramount for accessing specific diastereomers and enantiomers. Future research will likely focus on asymmetric methods that can reliably set these stereocenters.
Potential synthetic strategies could involve the fluorination of chiral enamides or the use of chiral catalysts. nih.gov For instance, methods developed for the synthesis of other fluorinated amines, such as the catalyzed addition of α-fluoro nitroalkanes to imines, could be adapted. nih.gov Another avenue involves the deconstructive fluorination of larger cyclic amine precursors, which allows for carbon-carbon bond cleavage followed by C-F bond formation. nih.gov Biocatalysis, using engineered enzymes, also presents a promising approach for achieving high diastereo- and enantioselectivity in fluorination reactions. nih.gov
| Proposed Method | Key Features | Potential Outcome |
| Asymmetric Fluorination of Chiral Enamides | Utilizes a chiral auxiliary to direct the facial selectivity of an electrophilic fluorinating agent (e.g., Selectfluor™). nih.gov | Access to specific diastereomers of the fluorinated ketone precursor, which can then be converted to the amine. |
| Catalytic Asymmetric Michael Addition | Addition of a fluoride (B91410) source to an α,β-unsaturated imine derived from a dimethylcyclohexenone scaffold using a chiral catalyst. | Enantioselective formation of the C-F bond and control over the relative stereochemistry of the substituents. |
| Deconstructive Fluorination | Ring-opening fluorination of a larger, more complex bicyclic amine precursor using silver-mediated conditions. nih.gov | A novel entry to acyclic precursors that can be cyclized to form the desired fluorinated cyclohexane. |
| Biocatalytic Fluorination | Use of engineered enzymes (e.g., fluorinases or modified P450s) to perform stereoselective fluorination on a late-stage intermediate. | Highly specific and environmentally benign synthesis of a single stereoisomer. |
Advanced Computational Modeling for Predictive Reactivity and Conformational Behavior
Computational chemistry offers powerful tools for predicting the behavior of complex molecules like this compound. The cyclohexane ring is known for its chair and boat conformations, and the substituents' axial or equatorial positions significantly impact the molecule's stability and reactivity. wikipedia.org The presence of a fluorine atom adds further complexity due to stereoelectronic effects, such as the gauche effect, and strong dipole moments. rsc.orgacs.org
Future computational studies will be essential to:
Determine Conformational Preferences: Using methods like Density Functional Theory (DFT), researchers can calculate the relative energies of all possible chair and twist-boat conformers. acs.orgreddit.com This will clarify the preferred orientation (axial vs. equatorial) of the fluorine, amine, and methyl groups.
Predict Spectroscopic Properties: Calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which are crucial for characterizing synthetic products and confirming conformational assignments. beilstein-journals.org
Model Reaction Pathways: Computational modeling can help elucidate the mechanisms of potential synthetic reactions and predict their stereochemical outcomes, guiding the design of more efficient synthetic routes.
| Computational Method | Research Question | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | What are the relative stabilities of the different diastereomers and their chair conformers? | Identification of the ground-state conformation; quantification of A-values for the substituents. sapub.org |
| Quantum Theory of Atoms in Molecules (AIM) | What is the nature and strength of intramolecular interactions (e.g., C-H···F hydrogen bonds)? | Insight into the electronic factors governing conformational stability. acs.org |
| Ab Initio Molecular Dynamics (AIMD) | How does the molecule behave in solution at different temperatures? | Understanding of the dynamic equilibrium between different conformers. |
| Transition State Modeling | What is the likely stereochemical outcome of a proposed synthetic step? | Rationalization of product distributions and guidance for optimizing reaction conditions for higher selectivity. |
Exploration of Unique Reactivity Patterns Induced by Fluorine and Geminal Methyl Groups
The interplay between the electron-withdrawing fluorine atom, the basic amine group, and the sterically demanding methyl groups is expected to result in unique reactivity for this scaffold. The fluorine atom can significantly lower the basicity (pKa) of the neighboring amine group through a strong inductive effect. This modulation of basicity is a key feature in drug design.
Future investigations should explore:
Neighboring Group Participation: The potential for the amine or fluorine to act as a neighboring group in nucleophilic substitution reactions at other positions on the ring.
Impact on N-functionalization: How the electronic environment created by the fluorine and methyl groups affects the reactivity of the amine nitrogen towards alkylation, acylation, or other modifications.
Elimination Reactions: The stability of the C-F bond and the potential for elimination reactions under various conditions, which is a common pathway for fluorinated compounds. beilstein-journals.org
Integration into Supramolecular Chemistry Research
Supramolecular chemistry focuses on non-covalent interactions to build larger, organized structures. Fluorinated molecules are of great interest in this field due to their unique interaction profiles, including fluorous-fluorous interactions, and their ability to form halogen bonds or influence hydrogen bonding. acs.orgnih.gov The facially polarized nature of some fluorinated cyclohexanes, where one face is electron-rich and the other is electron-poor, makes them attractive building blocks. beilstein-journals.orgnih.gov
This compound could be a valuable tripodal building block for creating novel supramolecular assemblies. nih.gov The amine group provides a convenient handle for attaching other molecular components, while the fluorinated, hydrophobic cyclohexane core can direct self-assembly processes. Potential research avenues include designing anion receptors, forming organized monolayers, or creating novel gelators. nih.govnih.gov
Investigation of Organofluorine Chemistry Principles through this Scaffold
Studying well-defined, conformationally restricted molecules like this compound can provide fundamental insights into the principles of organofluorine chemistry. rsc.org The rigid cyclohexane framework allows for a precise study of how the C-F bond's properties are influenced by its stereochemical environment and its interaction with other functional groups.
This molecule can serve as a model system to investigate:
Through-space vs. Through-bond Interactions: Dissecting the electronic effects of the fluorine on the amine's reactivity and basicity.
Conformational Control: Understanding how the fluorine atom's preference for certain conformations (e.g., axial vs. equatorial) is affected by the presence of the 1,3-diaxial methyl groups. wikipedia.org
Polar Hydrophobicity: Characterizing the unique combination of polarity from the C-F and C-N bonds with the hydrophobicity of the dimethylcyclohexane scaffold. beilstein-journals.org
By systematically studying this relatively simple yet functionally rich molecule, chemists can gain deeper knowledge applicable to the design of more complex fluorinated drugs, agrochemicals, and materials. chinesechemsoc.orgworktribe.comvdoc.pub
Q & A
Q. What synthetic routes are available for preparing 2-fluoro-4,6-dimethylcyclohexan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves fluorination of pre-functionalized cyclohexane precursors. For example, deoxofluorination agents like DAST or XtalFluor-E can introduce fluorine at the 2-position of a cyclohexane scaffold . Key steps include:
- Cyclohexane functionalization : Methyl groups are introduced at the 4- and 6-positions via alkylation or Friedel-Crafts acylation, followed by reduction.
- Amine installation : Reductive amination or Curtius rearrangement can introduce the primary amine group .
- Fluorination : Fluorination at the 2-position requires careful control of temperature (-20°C to 0°C) to minimize side reactions like ring-opening .
Yields vary significantly with reagent choice. For instance, using DAST may achieve ~70% fluorination efficiency, while XtalFluor-E (with catalytic HF sources) improves selectivity but reduces yield to ~50% . Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?
- Methodological Answer :
- GC-MS : Used for preliminary identification. Key parameters include electron ionization (EI) at 70 eV and a DB-5MS column (30 m × 0.25 mm). The molecular ion [M+H]⁺ at m/z 173.2 confirms the base structure .
- FTIR-ATR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1100–1250 cm⁻¹ (C-F stretch), and 2850–2950 cm⁻¹ (C-H of CH₃ groups) validate functional groups .
- HPLC-TOF : A C18 column with a water/acetonitrile gradient (0.1% formic acid) resolves enantiomers. Retention times and high-resolution mass data (e.g., exact mass 173.1284 for C₈H₁₅FN) confirm purity >98% .
- X-ray crystallography : Critical for resolving stereochemical ambiguity. For example, all-cis configurations show distinct unit cell parameters (e.g., space group P2₁/c) .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store as a crystalline solid at -20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Stability studies indicate <5% degradation over 5 years under these conditions . For solution-phase storage, use anhydrous DMSO or DMF, as protic solvents (e.g., MeOH) accelerate decomposition via SN1 mechanisms .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing all-cis this compound be addressed?
- Methodological Answer : Achieving all-cis stereochemistry requires:
- Conformational locking : Use bulky directing groups (e.g., tert-butyl esters) during fluorination to enforce equatorial fluorine placement .
- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation (e.g., Ru-BINAP complexes) can enantioselectively reduce ketone intermediates to amines with >90% ee .
- Crystallography-guided design : X-ray structures of intermediates (e.g., 2-fluoro-4,6-dimethylcyclohexanone) reveal chair conformations where axial fluorine is disfavored (ΔG > 3 kcal/mol) .
Q. What mechanistic insights explain competing pathways during fluorination of 4,6-dimethylcyclohexan-1-amine precursors?
- Methodological Answer : Competing pathways arise from:
- Electrophilic vs. nucleophilic fluorination : DAST (electrophilic) favors fluorination at electron-rich positions (C2), while KF/18-crown-6 (nucleophilic) targets electron-deficient sites, leading to byproducts like 3-fluoro isomers .
- Ring strain effects : Fluorination at C2 induces 1,3-diaxial strain with C4 and C6 methyl groups, increasing activation energy (ΔG‡ ≈ 15 kcal/mol) and favoring ring-opening in polar solvents .
Mechanistic studies using DFT calculations (B3LYP/6-31G*) show that transition-state stabilization via hydrogen bonding (e.g., with DMF) reduces byproduct formation .
Q. How does the fluorine substituent influence the compound’s bioactivity in drug discovery contexts?
- Methodological Answer : Fluorine enhances:
- Metabolic stability : The C-F bond resists cytochrome P450 oxidation, increasing half-life (t₁/₂ > 6 hours in hepatic microsomes) .
- Target binding : Fluorine’s electronegativity improves binding to hydrophobic pockets (e.g., in serotonin receptors) by 2–3 kcal/mol, as shown via isothermal titration calorimetry (ITC) .
- Membrane permeability : LogP increases by ~0.5 units compared to non-fluorinated analogues, as measured by shake-flask assays .
Structure-activity relationship (SAR) studies reveal that 2-fluoro substitution boosts potency (IC₅₀ < 100 nM) in kinase inhibition assays, while 3-fluoro analogues show reduced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
